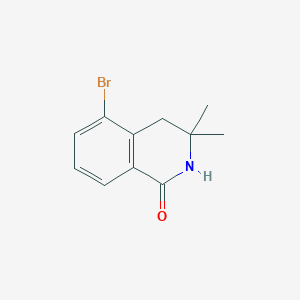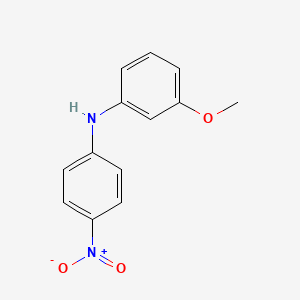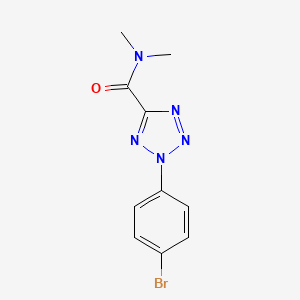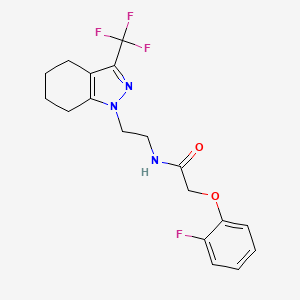
2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide" is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry or agriculture. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the use of starting materials such as fluoro-aniline or chloro-aniline, which are reacted with other chemical reagents to form the desired acetamide compounds. For instance, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials . This suggests that similar methods could be employed for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to accommodate the specific functional groups present in its structure.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using techniques such as NMR, IR, mass spectrometry, and sometimes X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these methods, providing detailed information about the arrangement of atoms in the molecule . These techniques would likely be applicable in analyzing the molecular structure of "2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide" to confirm its identity and purity.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can vary depending on their specific functional groups. The provided papers do not detail specific reactions for the compound , but they do mention the synthesis and characterization of related compounds, which often involve reactions with reagents like POCl3 or methanolysis in the presence of Lewis bases . These reactions are crucial for introducing or modifying functional groups within the acetamide framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The herbicidal activity of some acetamide derivatives against dicotyledonous weeds has been evaluated, indicating that the substitution pattern on the acetamide core can significantly affect biological activity . Similarly, the thrombin inhibitory activity of 2-(2-Chloro-6-fluorophenyl)acetamides suggests that small changes in the molecular structure can lead to significant differences in biological potency . These findings underscore the importance of detailed property analysis for understanding the potential applications of "2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide".
Wissenschaftliche Forschungsanwendungen
Comparison of Photoreactions
One study explores the photoreactions of flutamide, a compound with a similar trifluoromethylphenyl component, in different solvents, highlighting how light exposure can induce chemical transformations, which might be relevant for understanding similar reactions in related compounds (Watanabe et al., 2015).
Synthesis and Herbicidal Activity
Another study focuses on the synthesis and evaluation of novel derivatives for herbicidal activity, demonstrating the potential agricultural applications of chemically engineered compounds with specific functionalities (Wu et al., 2011).
Antimicrobial Evaluation
Research on the synthesis and characterization of novel imines and thiazolidinones from compounds bearing phenoxy and acetamide groups suggests potential antimicrobial applications. This could imply similar research avenues for the compound (Fuloria et al., 2009).
Chemoselective Acetylation
A study involving chemoselective acetylation of 2-aminophenol for the synthesis of antimalarial drugs intermediates showcases the application of acetamide derivatives in medicinal chemistry (Magadum & Yadav, 2018).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O2/c19-13-6-2-4-8-15(13)27-11-16(26)23-9-10-25-14-7-3-1-5-12(14)17(24-25)18(20,21)22/h2,4,6,8H,1,3,5,7,9-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSOHEHKAHIDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)COC3=CC=CC=C3F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

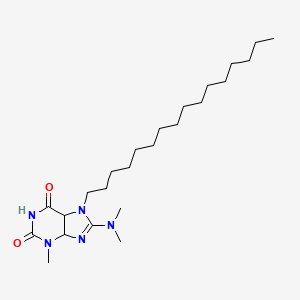
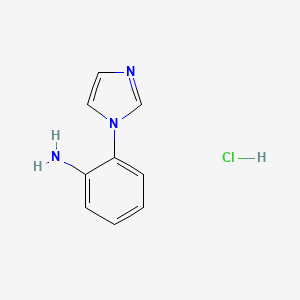
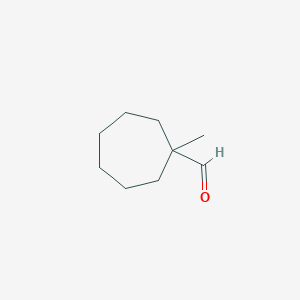
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)
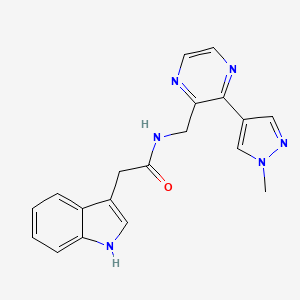
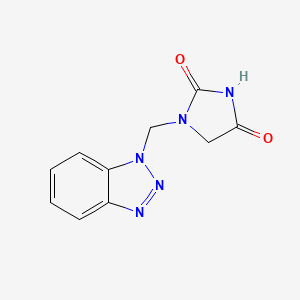
![2,2,2-Trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone](/img/structure/B2508717.png)
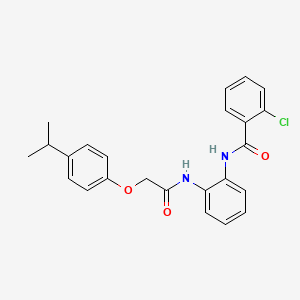
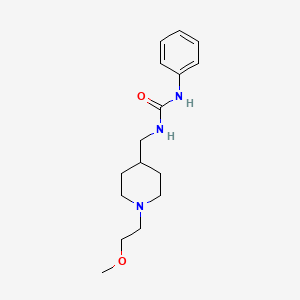
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)
